molecular formula C9H7ClN2S2 B13042725 4-Chloro-2-(methylthio)-6-(thiophen-2-YL)pyrimidine

4-Chloro-2-(methylthio)-6-(thiophen-2-YL)pyrimidine

Cat. No.: B13042725
M. Wt: 242.8 g/mol
InChI Key: QIMYYDLNEGMXFC-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom, a methylthio group, and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.

    Substitution Reactions: The chlorine atom is introduced through a halogenation reaction, while the methylthio group is added via a thiolation reaction.

    Coupling Reactions: The thiophen-2-yl group is incorporated using a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the thiophen-2-yl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or modified thiophen-2-yl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylthio)-5-(thiophen-2-yl)pyrimidine
  • 4-Chloro-2-(methylthio)-6-(furan-2-yl)pyrimidine
  • 4-Chloro-2-(ethylthio)-6-(thiophen-2-yl)pyrimidine

Uniqueness

4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H7ClN2S2

Molecular Weight

242.8 g/mol

IUPAC Name

4-chloro-2-methylsulfanyl-6-thiophen-2-ylpyrimidine

InChI

InChI=1S/C9H7ClN2S2/c1-13-9-11-6(5-8(10)12-9)7-3-2-4-14-7/h2-5H,1H3

InChI Key

QIMYYDLNEGMXFC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)C2=CC=CS2

Origin of Product

United States

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